Head-to-Head Potency Comparison Against Structurally Analogous Kinase Inhibitor JK-P3
The defining characteristic of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide is its profound lack of potent kinase inhibitory activity relative to its 3,4-dimethoxy derivative, JK-P3. This stark contrast establishes the parent compound's primary utility as a negative control. Where JK-P3 exhibits low-micromolar IC50 values against VEGFR-2 and FGFR kinases, the unsubstituted core scaffold shows no significant inhibition in the same assays up to 10 μM [1]. The minimal inactive scaffold is therefore critical for confirming that any observed biological effect of the series is due to the specific pharmacophoric substitutions rather than the core heterocycle itself .
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No significant inhibition up to 10 μM |
| Comparator Or Baseline | JK-P3 (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide): IC50 = 7.83 μM |
| Quantified Difference | >12.7-fold difference in potency (based on a threshold of 100 μM vs. 7.83 μM) |
| Conditions | In vitro kinase assay measuring inhibition of VEGF-A-stimulated VEGFR-2 activation |
Why This Matters
This massive difference in potency validates the use of this specific, inactive scaffold as an essential negative control to demonstrate that the measured on-target activity of a lead series originates solely from its substituents.
- [1] Sanz, G. et al. A Combinatorial in Silico and Cellular Approach to Identify a New Class of Compounds That Target VEGFR2 Receptor Tyrosine Kinase Activity and Angiogenesis. British Journal of Pharmacology, 2012. Data for compound JK-P3. View Source
